molecular formula C12H17NO2 B8319582 7-(2-Pyridyl)heptanoic acid

7-(2-Pyridyl)heptanoic acid

Cat. No.: B8319582
M. Wt: 207.27 g/mol
InChI Key: WKAQPVDCUBEQOB-UHFFFAOYSA-N
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Description

7-(2-Pyridyl)heptanoic acid is a heptanoic acid derivative featuring a pyridine ring substituted at the 2-position of its heptanoic acid backbone. These analogs are often investigated for their roles in medicinal chemistry, enzyme inhibition, and as intermediates in organic synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7-pyridin-2-ylheptanoic acid

InChI

InChI=1S/C12H17NO2/c14-12(15)9-4-2-1-3-7-11-8-5-6-10-13-11/h5-6,8,10H,1-4,7,9H2,(H,14,15)

InChI Key

WKAQPVDCUBEQOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 7-(2-Pyridyl)heptanoic acid, their substituents, biological activities, and applications:

Compound Name Substituent/Modification Biological Activity/Application Key Findings/Data Reference(s)
7-(3-Pyridinyl)heptanoic acid 3-Pyridinyl group Phytochemical in Balanites aegyptiaca seeds Detected via GC-MS; part of fatty acid derivatives with potential antidiabetic properties.
7-(3,5-Dihydroxyphenyl)heptanoic acid 3,5-Dihydroxyphenyl group (sulfated) Urinary metabolite of wheat phytochemicals Identified as a novel biomarker for whole grain wheat intake; sulfated derivative enhances excretion.
7-(2-Octylcyclopropylidene)heptanoic acid Cyclopropane moiety (unsaturated) Anti-PTP1B activity IC50 = 6.99 ± 0.41 μM; isolated from Adiantum flabellulatum.
Malvalic acid Cyclopropene ring (7-(2-octylcyclopropenyl)) Plant lipid component Dominant in baobab seed oil; associated with lipid oxidation resistance.
7-(4-Fluoro-benzoylamino)-heptanoic acid methyl ester 4-Fluorobenzoyl group Histone deacetylase (HDAC) inhibitor precursor Synthesized for PET imaging probes; ≥95% purity confirmed via LC/MS.
7-[3-(4-Phenyl-triazolyl)phenyl]heptanoic acid derivatives Triazole-phenylcarbamoyl group HDAC inhibitors Demonstrated anti-cancer activity in vitro; structural optimization for potency.
7D5 (Furan fatty acid) 3,4-Dimethyl-5-pentylfuran group Fish oil component Identified in lipid profiles; role in oxidative stability of marine oils.

Key Structural and Functional Insights

Pyridyl vs. Phenyl Substituents: Pyridyl-substituted heptanoic acids (e.g., 3-pyridinyl in ) exhibit enhanced solubility and metal-binding capacity compared to purely aliphatic or phenyl-substituted analogs (e.g., 7-(o-pentylphenyl)-heptanoic acid in ).

Cyclic Moieties :

  • Cyclopropane/cyclopropene-containing analogs (e.g., malvalic acid and adiantic acid ) demonstrate unique bioactivity, such as anti-enzyme (PTP1B) or lipid-stabilizing properties. Their strained rings increase reactivity and membrane interaction.
  • Furan-containing analogs (e.g., 7D5 ) are critical in food science for oxidative stability but lack the pharmacological targeting seen in pyridyl derivatives.

Synthetic Applications: Triazolyl-phenyl derivatives (e.g., ) are synthesized via click chemistry for HDAC inhibition, highlighting the role of heptanoic acid as a flexible linker in drug design. Cyclopentenyl derivatives (e.g., 7-(2,5-dioxocyclopentyl)heptanoic acid ) serve as prostaglandin precursors, emphasizing their utility in large-scale pharmaceutical synthesis.

Q & A

Q. Advanced

  • Byproduct Control : Monitor for unreacted pyridine derivatives via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Chelation Traps : Add EDTA to sequester metal ions that catalyze side reactions.
  • Recrystallization : Use ethanol/water mixtures (70:30) to remove hydrophilic impurities .

How does the pyridyl substituent influence the compound’s reactivity in derivatization reactions?

Advanced
The electron-withdrawing pyridyl group enhances electrophilicity at the carboxylic acid, facilitating amide bond formation. However, steric hindrance from the aromatic ring may reduce reactivity with bulky nucleophiles. Computational docking (e.g., AutoDock Vina) can predict binding affinities for targeted derivatization .

What stability protocols are critical for long-term storage of this compound?

Q. Basic

  • Store under argon at -20°C in amber vials to prevent photodegradation.
  • Avoid exposure to oxidizing agents; add stabilizers like BHT (0.01% w/w) for solutions .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Which analytical techniques are essential for detecting trace impurities in synthesized batches?

Q. Advanced

  • LC-MS/MS : Identify low-abundance impurities (e.g., heptanoic acid byproducts) with MRM transitions.
  • X-ray Crystallography : Resolve stereochemical anomalies in crystalline forms .
  • ICP-OES : Detect metal contaminants (e.g., Cu, Fe) from catalyst residues .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced

Structural Analog Synthesis : Modify the heptanoic chain length or pyridyl position (e.g., 3-pyridyl vs. 2-pyridyl) .

In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) using cancer cell lines (e.g., HeLa).

QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data .

What spectroscopic benchmarks are used to validate this compound’s structure?

Q. Basic

  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and pyridyl C=N absorption (~1600 cm1^{-1}) .
  • 1H^1H NMR : Identify pyridyl protons (δ 8.1–8.5 ppm) and aliphatic chain methylenes (δ 1.2–2.3 ppm) .

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